molecular formula C13H20FN B13252378 [(4-Fluoro-3-methylphenyl)methyl](pentyl)amine

[(4-Fluoro-3-methylphenyl)methyl](pentyl)amine

Cat. No.: B13252378
M. Wt: 209.30 g/mol
InChI Key: CYPNIFSOACSPEX-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methylamine is a secondary amine featuring a pentyl chain and a 4-fluoro-3-methylbenzyl group attached to the nitrogen atom. This compound is part of a broader class of substituted benzylamines, which are explored in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-4-5-8-15-10-12-6-7-13(14)11(2)9-12/h6-7,9,15H,3-5,8,10H2,1-2H3

InChI Key

CYPNIFSOACSPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of [(4-Fluoro-3-methylphenyl)methyl]amine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: [(4-Fluoro-3-methylphenyl)methyl]amine and pentyl halide (e.g., pentyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The [(4-Fluoro-3-methylphenyl)methyl]amine is dissolved in the solvent, and the base is added to the solution. The pentyl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Fluoro-3-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylmethylamines with different functional groups.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Alkyl Chain Variants

Compound Name Alkyl Chain A Value (Steric Parameter) Key Properties Reference
(4-Fluoro-3-methylphenyl)methylamine n-Pentyl 1.9 Moderate steric bulk; balanced lipophilicity for membrane penetration .
(4-Fluoro-3-methylphenyl)methylamine n-Propyl 1.8 Reduced lipophilicity; faster metabolic clearance due to shorter chain .
(4-Fluoro-3-methylphenyl)methylamine t-Butyl 4.0 High steric hindrance; potential for reduced enzymatic degradation .

Key Insight : The pentyl chain (A = 1.9) offers a balance between lipophilicity and metabolic stability compared to shorter (propyl) or bulkier (t-butyl) chains.

Aromatic Substituent Variants

Compound Name Aromatic Substituents Electronic Effects Applications Reference
(4-Fluoro-3-methylphenyl)methylamine 4-F, 3-CH3 -F (electron-withdrawing), -CH3 (weakly donating) Agrochemical intermediates .
{[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine 4-SCH3 -SCH3 (electron-donating) Higher nucleophilicity; redox-sensitive .
(3-Methoxyphenyl)methylamine 3-OCH3 -OCH3 (strongly donating) Enhanced solubility in polar solvents .
(4-Trifluoromethoxyphenyl)methylamine 4-OCF3 -OCF3 (strongly withdrawing) Increased acidity; potential CNS activity .

Key Insight : Fluorine and methyl groups synergize to moderate electron density on the aromatic ring, whereas substituents like -OCH3 or -SCH3 drastically alter electronic profiles and solubility.

Heterocyclic and Hybrid Analogs

Compound Name Structural Features Bioactivity Notes Reference
(1-Methyl-1H-pyrazol-5-yl)methylamine Pyrazole ring Potential kinase inhibition; improved metabolic stability .
{5-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine Pyrazole-pentyl hybrid Anticandidate for antiviral research .
(Pyridin-4-yl)methylamine Pyridine moiety Enhanced metal-chelating capability .

Key Insight : Hybrid structures incorporating heterocycles (e.g., pyrazole, pyridine) expand functional diversity, enabling applications in medicinal chemistry.

Steric and Electronic Effects

  • Steric Hindrance : The pentyl chain (A = 1.9) imposes moderate steric bulk, facilitating interactions with hydrophobic enzyme pockets while avoiding excessive rigidity .
  • The 3-methyl group provides slight steric shielding without significant electronic disruption .

Biological Activity

(4-Fluoro-3-methylphenyl)methylamine is a substituted amine that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural characteristics, particularly the presence of a fluorinated aromatic ring and a pentyl side chain, suggest potential biological activity that warrants detailed exploration. This article aims to synthesize available research findings on the biological activity of this compound, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

  • Molecular Formula : C12H18FN
  • Molecular Weight : 197.28 g/mol
  • Structure : The compound features a 4-fluoro-3-methylphenyl group attached to a pentylamine moiety, which is significant for its interaction with biological targets.

The biological activity of (4-Fluoro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

  • Receptor Interaction : Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can influence various physiological processes including mood regulation and cognitive functions.
  • Enzyme Inhibition : (4-Fluoro-3-methylphenyl)methylamine may exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

Research into similar compounds suggests that (4-Fluoro-3-methylphenyl)methylamine may possess several pharmacological properties:

  • Stimulatory Effects : Analogous compounds have demonstrated stimulant effects, potentially leading to increased alertness and energy.
  • Anxiolytic Properties : Some studies indicate that modifications in the structure can yield anxiolytic effects, which may be beneficial for treating anxiety disorders.
  • Antidepressant Activity : There is emerging evidence that compounds with similar structures can exhibit antidepressant-like effects in animal models.

Comparative Analysis with Related Compounds

To better understand the unique properties of (4-Fluoro-3-methylphenyl)methylamine, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
(4-Fluoro-3-methylphenyl)methylamineMethyl group instead of pentylNeurotransmitter modulation
4-FluoroamphetamineSimple phenethylamine structureStimulant effects
(3-Chloro-4-fluorophenyl)methylamineChlorine substitution on phenylPotential anxiolytic properties

Case Studies

  • Case Study 1 : A study investigating the effect of fluorinated phenylamines on dopamine receptors indicated that (4-Fluoro-3-methylphenyl)methylamine could enhance dopamine receptor binding compared to non-fluorinated analogs. This suggests a mechanism where fluorination significantly impacts receptor affinity and selectivity.
  • Case Study 2 : In animal models, administration of similar compounds resulted in observable increases in locomotor activity and reduced anxiety-like behaviors, supporting the hypothesis that (4-Fluoro-3-methylphenyl)methylamine may have stimulant and anxiolytic properties.

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